molecular formula C26H26BrClN4O3 B11425425 7-(4-bromobenzyl)-8-(4-chloro-2-cyclohexylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-8-(4-chloro-2-cyclohexylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11425425
M. Wt: 557.9 g/mol
InChI Key: JCABLZJXKYDKLC-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromophenyl, chlorocyclohexyl, and purine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:

    Formation of the bromophenyl intermediate: This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Purine ring formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the purine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and cyclohexyl moieties.

    Reduction: Reduction reactions can target the purine ring or the chlorocyclohexyl group.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study the effects of bromophenyl and chlorocyclohexyl groups on biological systems. It can also serve as a probe for investigating purine-related pathways.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and chlorocyclohexyl groups may enhance binding affinity, while the purine moiety can interact with nucleotide-binding sites. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL
  • 4-BROMOPHENYL METHYL SULFONE

Uniqueness

The uniqueness of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of bromophenyl, chlorocyclohexyl, and purine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H26BrClN4O3

Molecular Weight

557.9 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-8-(4-chloro-2-cyclohexylphenoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H26BrClN4O3/c1-30-23-22(24(33)31(2)26(30)34)32(15-16-8-10-18(27)11-9-16)25(29-23)35-21-13-12-19(28)14-20(21)17-6-4-3-5-7-17/h8-14,17H,3-7,15H2,1-2H3

InChI Key

JCABLZJXKYDKLC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)Cl)C4CCCCC4)CC5=CC=C(C=C5)Br

Origin of Product

United States

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